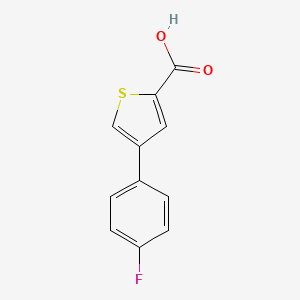

4-(4-Fluorophenyl)thiophene-2-carboxylic acid

Description

4-(4-Fluorophenyl)thiophene-2-carboxylic acid is a fluorinated aromatic heterocyclic compound featuring a thiophene core substituted with a 4-fluorophenyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its synthesis can be inferred from analogous methods, such as the Suzuki-Miyaura cross-coupling reaction used for 4-phenylthiophene-2-carboxylic acid, where 4-bromo-2-thiophenecarbaldehyde reacts with a fluorophenylboronic acid derivative, followed by oxidation to yield the carboxylic acid . The fluorine atom enhances electron-withdrawing properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(4-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVWJNPEKUCHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Fluoroacetophenone : A commercially available aromatic ketone serving as the fluorophenyl source.

- Ethyl thioglycolate : Provides the sulfur and carbon atoms necessary for thiophene ring formation.

- Solid triphosgene and N,N-dimethylformamide (DMF) : Used for the Vilsmeier-Haack formylation reaction.

- Copper powder : Catalyst for the decarboxylation step.

Stepwise Preparation

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Vilsmeier-Haack Reaction | 4-fluoroacetophenone, solid triphosgene, DMF, 0-25°C | 2-chloro-2-(4-fluorophenyl)acetaldehyde | ~58 | Formation of aldehyde intermediate |

| 2 | Ring-Closing Reaction | 2-chloro-2-(4-fluorophenyl)acetaldehyde, ethyl thioglycolate, base (e.g., sodium carbonate), 30-80°C | 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester | Not specified | Closure of thiophene ring with ester formation |

| 3 | Ester Hydrolysis | Alkali (e.g., NaOH), alcohol solvents, room temp | 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Not specified | Conversion of ester to carboxylic acid |

| 4 | Thermal Decarboxylation | Copper powder catalyst, 160-250°C | 2-(4-fluorophenyl)thiophene | Not specified | Removal of carboxyl group to yield thiophene derivative |

Note: The final target compound 4-(4-fluorophenyl)thiophene-2-carboxylic acid is obtained after ester hydrolysis (Step 3). Step 4 is related to further transformation to 2-(4-fluorophenyl)thiophene, an important intermediate.

Advantages of the Described Method

- Mild Reaction Conditions : Avoids cryogenic temperatures and hazardous reagents like butyllithium or Grignard reagents.

- Operational Safety : Uses relatively safe reagents and standard laboratory equipment without special requirements.

- Cost-Effectiveness : Employs inexpensive and readily available starting materials and catalysts.

- High Yield and Purity : The method achieves good yields (e.g., 58% in step 1, 85% in related Suzuki coupling for similar intermediates) and facilitates easy purification.

- Scalability : Suitable for industrial scale due to simplicity and safety.

Research Findings and Data Summary

| Parameter | Value/Condition | Source/Remarks |

|---|---|---|

| Yield of 2-chloro-2-(4-fluorophenyl)acetaldehyde | 58.1% | Experimental embodiment in patent CN105461680A |

| Reaction temperature (Vilsmeier-Haack) | 0–25 °C | Mild temperature range |

| Base for ring closure | Sodium carbonate (or equivalents) | Flexible base choice |

| Solvent for ester hydrolysis | Methanol, ethanol, Virahol | Common alcohol solvents |

| Decarboxylation catalyst | Copper powder (10% w/w) | Efficient catalyst for thermal decarboxylation |

| Decarboxylation temperature | 160–250 °C | High temperature step |

Chemical Reactions Analysis

4-(4-Fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

4-(4-Fluorophenyl)thiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties.

Case Study: Synthesis of Bioactive Molecules

- Objective : To develop novel anti-inflammatory drugs.

- Method : The compound is utilized in the synthesis of various bioactive molecules through multi-step organic reactions.

- Results : Research indicates that certain derivatives exhibit significant activity against inflammatory pathways, enhancing their therapeutic potential.

Organic Electronics

This compound is instrumental in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices.

Applications in Device Fabrication

- Organic Light-Emitting Diodes (OLEDs) : The compound's unique electronic properties contribute to improved efficiency and color purity in OLEDs.

- Organic Solar Cells : Its use in solar cells enhances light absorption and charge mobility, leading to better energy conversion rates.

Material Science

This compound plays a vital role in creating advanced materials with distinct electrical and optical properties.

Material Innovations

- Conductive Polymers : The compound is used to synthesize polymers that exhibit conductivity, which can be applied in sensors and electronic components.

- Sensors : Its derivatives are explored for use in chemical sensors due to their sensitivity and selectivity towards various analytes.

Agrochemical Research

In agrochemicals, this compound is investigated as a building block for herbicides and pesticides.

Potential Applications

- Herbicides : Research shows that derivatives of this compound can inhibit specific plant growth pathways, making them effective as herbicides.

- Pesticides : The compound's ability to interact with biological targets suggests potential use in developing new pesticides with lower environmental impact.

Biochemical Research

This compound is utilized in studies related to enzyme inhibition and receptor binding, aiding researchers in understanding biological mechanisms.

Research Insights

- Enzyme Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, providing insights into drug interactions.

- Receptor Binding : Investigations reveal that it can bind to specific receptors, influencing signaling pathways relevant to various diseases.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory drugs | Significant activity against inflammatory pathways |

| Organic Electronics | OLEDs and solar cells | Improved efficiency and energy conversion rates |

| Material Science | Conductive polymers and sensors | Enhanced electrical properties |

| Agrochemicals | Herbicides and pesticides | Effective inhibition of plant growth pathways |

| Biochemical Research | Enzyme inhibition and receptor binding | Insights into drug interactions and signaling |

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological molecules .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

A. Halogen-Substituted Derivatives

- 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 550998-67-9) and 4-cyanobenzo[b]thiophene-2-carboxylic acid (CAS 550998-68-0) differ in substituents (Br vs. CN) at the benzo-thiophene ring. These groups alter electronic properties and steric effects, impacting binding to biological targets like cyclooxygenase-2 (COX-2) .

- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid and 4-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7) are isostructural, with Cl and F substituents at the para position of the phenyl ring. Despite similar crystal packing, fluorine’s smaller size and higher electronegativity lead to subtle differences in molecular conformation and intermolecular interactions .

B. Alkyl/Aryloxy-Substituted Derivatives

- 4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid exhibits moderate antioxidant activity (IC₅₀ ≈ 50 μM) compared to ascorbic acid, attributed to electron-donating allyloxy groups enhancing radical scavenging .

- Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate shows high COX-2 binding affinity (ΔG = -10.48 kcal/mol), outperforming standard anti-inflammatory drugs due to hydrophobic interactions with the enzyme’s active site .

Heterocycle Variations: Thiophene vs. Furan

Thiophene derivatives generally exhibit higher lipophilicity (clogP) than furan analogs, correlating with enhanced biological activity. For example:

- N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid (clogP = 3.2) demonstrated superior antiproliferative activity (LD₅₀ = 12 μM) against A431 cancer cells compared to its furan analog (clogP = 2.8, LD₅₀ = 25 μM) . The sulfur atom in thiophene increases electron delocalization and hydrophobic interactions with cellular targets.

Data Table 2: Lipophilicity and Antiproliferative Activity

| Compound | clogP | LD₅₀ (μM) | Heterocycle | Reference |

|---|---|---|---|---|

| N-(4-Fluorophenyl)-amide thiophene-2-carboxylic acid | 3.2 | 12 | Thiophene | |

| N-(4-Fluorophenyl)-amide furan-2-carboxylic acid | 2.8 | 25 | Furan |

Positional Isomerism and Side Chain Modifications

- 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid propylamide vs. isopropylamide: The isopropylamide derivative showed lower MIC values (MIC = 8 μg/mL) against Staphylococcus aureus compared to the propylamide (MIC = 16 μg/mL), highlighting the impact of branched alkyl chains on membrane permeability .

- 3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid (CAS 1252765-13-1) demonstrated potent binding to mosquito kynurenine formamidase (ΔG = -8.7 kcal/mol), suggesting fluorophenyl groups enhance target affinity in enzyme inhibitors .

Biological Activity

4-(4-Fluorophenyl)thiophene-2-carboxylic acid is a compound of significant interest in biochemical research due to its various biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound exhibits unique biochemical properties that facilitate its interactions with enzymes and proteins. Notably, it acts as a ligand, binding to specific sites on enzymes such as cytochrome P450, which is crucial for drug metabolism in the liver. This interaction can alter enzyme activity and influence metabolic pathways, potentially affecting the pharmacokinetics of various substrates.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression. Research indicates that it affects the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation. The compound's effects vary with dosage; lower doses may have minimal impact, while higher doses can lead to significant physiological changes, including hepatotoxicity in rodent models characterized by elevated liver enzymes.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting their activity. The fluorophenyl group enhances binding affinity to certain proteins or enzymes, while the thiophene ring modulates electronic properties crucial for biological interactions.

Biological Activity Data

The biological activity of this compound has been evaluated across several studies:

Case Studies

- Antiproliferative Effects : A study assessed the antiproliferative effects of this compound on A431 cells, revealing an LD50 value that correlates with structural parameters of similar compounds. This suggests a strong relationship between molecular structure and biological activity .

- Toxicological Studies : Investigations into dosage effects in rodent models highlighted that high doses could induce hepatotoxicity, evidenced by elevated liver enzymes and histopathological changes. This underscores the importance of dosage in therapeutic applications.

- Metabolic Pathway Interactions : The compound's interaction with cytochrome P450 enzymes was explored, showing that it could inhibit these enzymes and alter drug metabolism dynamics in vivo.

Research Applications

The compound holds promise in various fields:

- Chemistry : Serves as a building block for synthesizing complex organic molecules.

- Biology : Investigated for potential antimicrobial and anti-inflammatory properties.

- Medicine : Ongoing research aims to explore its utility as a pharmaceutical intermediate for targeting diseases like cancer and infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)thiophene-2-carboxylic acid, and how can purity be optimized?

- Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a fluorophenyl boronic acid derivative and a thiophene precursor. Purity optimization (≥98%) can be achieved through recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel with ethyl acetate/hexane gradients. Post-synthesis HPLC analysis (C18 column, methanol/water mobile phase) is recommended for purity validation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Answer :

- NMR : H and C NMR in deuterated DMSO or CDCl to confirm aromatic proton environments (δ ~7.0–7.5 ppm for fluorophenyl) and carboxylic acid protons (broad peak at δ ~12–13 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1250 cm (C-F stretch).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated: ~196.2 g/mol) .

Q. How should this compound be stored to ensure stability?

- Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to strong bases or oxidizing agents, as the carboxylic acid group may decarboxylate under harsh conditions .

Advanced Research Questions

Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?

- Answer : Contradictions arise from the compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic fluorophenyl-thiophene). Solubility can be context-dependent:

- Use DMSO or DMF for polar applications (e.g., biological assays).

- For nonpolar matrices (e.g., polymer composites), pre-dissolve in THF and mix with toluene. Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Q. How do electronic effects of the 4-fluorophenyl substituent influence reactivity in catalytic applications?

- Answer : The electron-withdrawing fluorine atom enhances electrophilic substitution at the thiophene ring’s α-position (C-5), directing reactions like nitration or halogenation. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) can model charge distribution and predict regioselectivity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Answer : Common impurities include unreacted fluorophenyl precursors or oxidation byproducts (e.g., sulfoxides). Use UHPLC-MS/MS with a phenyl-hexyl column (Ascentis® Express) for high sensitivity. For sulfoxide detection, employ a post-column derivatization protocol with dimedone .

Q. How can mechanistic insights into decomposition pathways improve handling protocols?

- Answer : Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~220°C, releasing CO and sulfur oxides. Mitigate degradation by avoiding temperatures >200°C and using scavengers (e.g., molecular sieves) in reactions involving strong acids/bases .

Methodological Notes

- Controlled Experiments : Always include a negative control (e.g., thiophene-2-carboxylic acid) to isolate fluorophenyl-specific effects in biological or catalytic studies .

- Safety Protocols : Follow GHS hazard codes H302/H312 (acute toxicity) with PPE (gloves, lab coat) and fume hood use during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.